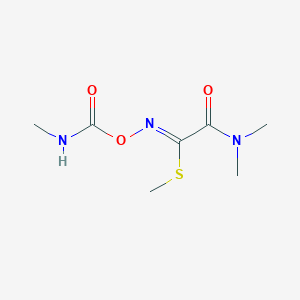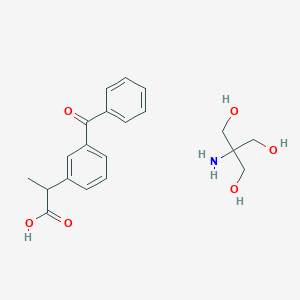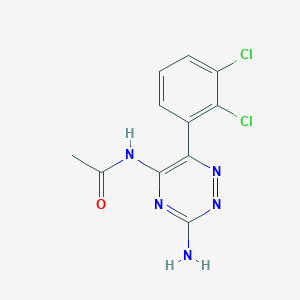![molecular formula C19H22ClNO5 B033539 2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid CAS No. 109523-88-8](/img/structure/B33539.png)
2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) is a complex organic compound with a biphenyl structure. This compound is characterized by the presence of a chloro-substituted biphenyl group, an ethanamine moiety, and an ethanedioate counterion. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) typically involves multiple steps:
Formation of 2-chloro-1,1’-biphenyl: This can be achieved through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The 2-chloro-1,1’-biphenyl undergoes a methoxylation reaction to introduce the methoxy group.
Amination: The methoxylated biphenyl is then reacted with dimethylamine to form the ethanamine derivative.
Formation of Ethanedioate Salt: Finally, the ethanamine derivative is reacted with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups.
Reduction: Reduction reactions can occur at the chloro-substituted biphenyl group.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or methoxy-substituted biphenyl derivatives.
Reduction: Products may include dechlorinated biphenyl derivatives.
Substitution: Products may include substituted biphenyl derivatives with various functional groups.
科学的研究の応用
Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro-substituted biphenyl group can interact with hydrophobic pockets in proteins, while the ethanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-1,1’-biphenyl: Shares the biphenyl structure but lacks the ethanamine and methoxy groups.
4-Methoxy-2-chlorobiphenyl: Similar structure but without the ethanamine moiety.
N,N-Dimethylethanamine: Contains the ethanamine moiety but lacks the biphenyl structure.
Uniqueness
Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) is unique due to the combination of its biphenyl, methoxy, and ethanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
CAS番号 |
109523-88-8 |
|---|---|
分子式 |
C19H22ClNO5 |
分子量 |
379.8 g/mol |
IUPAC名 |
2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C17H20ClNO.C2H2O4/c1-19(2)11-12-20-13-14-7-9-15(10-8-14)16-5-3-4-6-17(16)18;3-1(4)2(5)6/h3-10H,11-13H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
FQONCKJORJYDTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
正規SMILES |
CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
| 109523-88-8 | |
同義語 |
Ethanamine, 2-((2'-chloro(1,1'-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)



![3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B33475.png)



![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)



